8-Pcpt-cgmp

Descripción general

Descripción

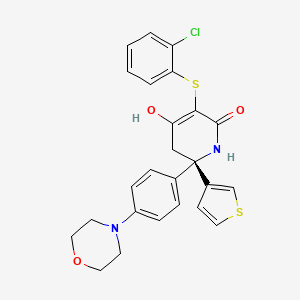

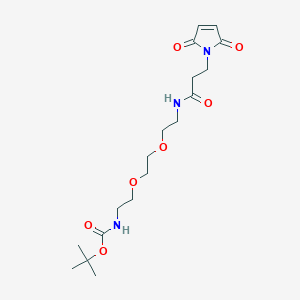

8-(4-Chlorophenylthio)-guanosine 3’,5’-cyclic monophosphate, commonly known as 8-Pcpt-cgmp, is a synthetic analog of cyclic guanosine monophosphate (cGMP). It is characterized by the substitution of a hydrogen atom at the 8-position of the guanine base with a para-chlorophenylthio group. This modification enhances its lipophilicity and membrane permeability, making it a potent activator of cGMP-dependent protein kinases and cGMP-gated ion channels .

Mecanismo De Acción

Biochemical Pathways

The activation of cGMP-dependent protein kinases and cGMP-gated ion channels by 8-Pcpt-cgmp affects various biochemical pathways. These include the regulation of intracellular calcium levels and the modulation of the function of certain ion channels and enzymes . The downstream effects of these pathways can influence a variety of cellular processes, including cell growth, differentiation, and apoptosis.

Pharmacokinetics

This suggests that it can be readily absorbed and distributed within the body. Its stability towards many phosphodiesterases indicates that it may have a relatively long half-life within the body, which could potentially enhance its bioavailability.

Result of Action

The activation of cGMP-dependent protein kinases and cGMP-gated ion channels by this compound can result in a variety of molecular and cellular effects. For example, it can modulate the function of certain ion channels and enzymes, influence intracellular calcium levels, and affect cellular processes such as cell growth, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its membrane permeability suggests that it can be affected by the lipid composition of cell membranes . Additionally, its stability towards many phosphodiesterases indicates that it may be more stable and effective in environments with lower phosphodiesterase activity.

Análisis Bioquímico

Biochemical Properties

8-Pcpt-cgmp is a potent activator of cGMP-dependent protein kinase Ia, Ib, and type II, as well as cGMP-gated ion channels . It exhibits high lipophilicity and excellent membrane permeability, making it useful for studies involving intact cells . The compound is metabolically stable towards all cyclic nucleotide-responsive phosphodiesterases examined so far . It interacts with enzymes such as cGMP-dependent protein kinases and cGMP-gated ion channels, facilitating various biochemical reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit human platelet activation by a cGK-independent mechanism . In osteoclasts, this compound regulates attachment and motility through the cGMP-dependent protein kinase I (PKG I) via phosphorylation of the intermediate protein VASP . This compound also affects the motility and survival of osteoclasts, which are crucial for bone resorption .

Molecular Mechanism

At the molecular level, this compound exerts its effects by activating cGMP-dependent protein kinases and cGMP-gated ion channels . The lipophilic para-chlorophenylthio moiety in its structure enhances its membrane permeability and stability . This compound selectively activates cGMP-dependent protein kinase type I α and type II, leading to various downstream effects, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

This compound is chemically stable under biological conditions and media . It is recommended to store the compound in the freezer for longer periods, preferably in freeze-dried form . Exposure to bright light and UV radiation should be avoided to prevent degradation . Over time, this compound maintains its stability and continues to exert its effects on cellular functions in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can differentially affect hematopoietic progenitor cell proliferation and differentiation into megakaryocytes .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cGMP-dependent protein kinases and cGMP-gated ion channels . It is metabolically stable towards cyclic nucleotide-responsive phosphodiesterases, ensuring its prolonged activity in biochemical reactions . The compound does not significantly inhibit cAMP phosphodiesterases, maintaining selectivity between cGMP and cAMP signaling pathways .

Transport and Distribution

This compound exhibits excellent membrane permeability, allowing it to be effectively transported and distributed within cells and tissues . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This property makes it a valuable tool for studying intracellular signaling pathways and cellular functions .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cGMP-dependent protein kinases and other biomolecules . It is often localized to the cell cortex and focal adhesions, where it plays a role in regulating actin dynamics and focal adhesion complex organization . The phosphorylation of VASP by cGMP-dependent protein kinase is a key factor in its subcellular localization and activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chlorophenylthio)-guanosine 3’,5’-cyclic monophosphate involves several steps:

Starting Material: The synthesis begins with guanosine, a naturally occurring nucleoside.

Chlorophenylthio Substitution: The hydrogen atom at the 8-position of the guanine base is replaced with a para-chlorophenylthio group. This step typically involves the use of chlorophenylthiol and a suitable activating agent.

Cyclization: The modified guanosine undergoes cyclization to form the cyclic monophosphate structure.

Industrial Production Methods

Industrial production of 8-(4-Chlorophenylthio)-guanosine 3’,5’-cyclic monophosphate follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used to ensure high yield.

Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Quality Control: Rigorous quality control measures are implemented to ensure consistency and safety of the final product.

Análisis De Reacciones Químicas

Types of Reactions

8-(4-Chlorophenylthio)-guanosine 3’,5’-cyclic monophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the para-chlorophenylthio group, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where the para-chlorophenylthio group is replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of functionalized analogs .

Aplicaciones Científicas De Investigación

8-(4-Chlorophenylthio)-guanosine 3’,5’-cyclic monophosphate has a wide range of scientific research applications:

Chemistry: It is used as a tool to study the properties and functions of cyclic nucleotides.

Biology: The compound is employed to investigate signal transduction pathways involving cGMP-dependent protein kinases and ion channels.

Medicine: It is used in research related to cardiovascular diseases, where cGMP signaling plays a crucial role.

Industry: The compound is utilized in the development of new pharmaceuticals and therapeutic agents

Comparación Con Compuestos Similares

Similar Compounds

8-Bromo-cGMP: Another cGMP analog with similar properties but lower membrane permeability.

8-(4-Chlorophenylthio)-adenosine 3’,5’-cyclic monophosphate: A cAMP analog with similar structural modifications.

Rp-8-pCPT-cGMPS: A competitive inhibitor of cGMP-dependent protein kinases

Uniqueness

8-(4-Chlorophenylthio)-guanosine 3’,5’-cyclic monophosphate is unique due to its high lipophilicity and membrane permeability, making it a more potent activator of cGMP-dependent pathways compared to other analogs. Its selective activation of cGMP-dependent protein kinases and ion channels also distinguishes it from other cyclic nucleotide analogs .

Propiedades

IUPAC Name |

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O7PS/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJHIEHUVPCEDK-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN5O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969462 | |

| Record name | 6-{8-[(4-Chlorophenyl)sulfanyl]-6-hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54364-02-2 | |

| Record name | 8-(4-Chlorophenylthio)-cGMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54364-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-{8-[(4-Chlorophenyl)sulfanyl]-6-hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 8-pCPT-cGMP acts as a membrane-permeable, selective activator of cyclic guanosine monophosphate (cGMP)-dependent protein kinases (PKG). [, , , , , ] This activation leads to the phosphorylation of downstream targets involved in various cellular processes, including smooth muscle relaxation, ion channel modulation, and inhibition of cell proliferation. [, , , , , ] For example, this compound can inhibit agonist-evoked calcium elevation in human platelets by activating PKG, which then inhibits calcium mobilization from intracellular stores. []

ANone: While the provided abstracts don't specify the molecular formula, weight, or spectroscopic data for this compound, its structure is derived from cGMP with the addition of a 4-chlorophenylthio group at the 8-position of the purine ring. This modification enhances its cell permeability compared to cGMP.

ANone: The provided abstracts primarily focus on the biological activity and mechanisms of this compound, and do not provide specific information on its material compatibility and stability under various conditions.

A: this compound itself does not possess catalytic properties. It acts as an allosteric activator of PKG, meaning it binds to a site on the enzyme distinct from the catalytic site and enhances the enzyme's activity. [, ] Its applications are primarily focused on studying cGMP-PKG signaling pathways and their role in various physiological and pathological processes. [, , , , ]

ANone: The provided abstracts do not offer specific details on the application of computational chemistry and modeling, such as simulations, calculations, or quantitative structure-activity relationship (QSAR) models, to this compound.

ANone: The research papers do not provide comprehensive details on the stability of this compound under various conditions or specific formulation strategies employed to enhance its stability, solubility, or bioavailability.

ANone: The provided abstracts are focused on scientific research and do not include information regarding Safety, Health, and Environment (SHE) regulations related to this compound.

A: The research papers mainly focus on the pharmacodynamic aspects of this compound, specifically its interaction with PKG and downstream effects. [, ] They lack specific details on absorption, distribution, metabolism, excretion (ADME) or its in vivo activity and efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460585.png)

![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)

![Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-](/img/structure/B1460592.png)

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1460596.png)